molecular formula C22H13F6N3O B3118721 N-(4-phenoxyphenyl)-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine CAS No. 241488-37-9

N-(4-phenoxyphenyl)-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine

Cat. No. B3118721
CAS RN: 241488-37-9
M. Wt: 449.3 g/mol
InChI Key: JILMQZRNLHPVLW-UHFFFAOYSA-N
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Description

N-(4-phenoxyphenyl)-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine, also known as PHA-793887, is a small molecule inhibitor that has been developed as a potential anticancer agent. It has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various types of cancer.

Scientific Research Applications

Biological Activities and Applications

Naphthyridine derivatives, including structures similar to N-(4-phenoxyphenyl)-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine, have been extensively studied for their diverse biological activities. They exhibit antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. These compounds have also shown potential applications in treating neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. Their broad spectrum of biological activities makes them potent scaffolds in therapeutic and medicinal research (Madaan et al., 2015).

Chemical and Synthetic Applications

In the realm of synthetic chemistry, naphthyridine derivatives serve as valuable intermediates and catalysts. They are involved in various organic transformations, including catalytic reactions, halogenation, acylation, and oxidation processes. The unique chemical structure of naphthyridine derivatives, characterized by the presence of nitrogen atoms and aromatic rings, allows for versatile reactivity and interaction with different chemical entities. This makes them useful in the development of new synthetic methodologies and materials (Kolvari et al., 2007).

Environmental and Material Science Applications

Naphthyridine derivatives have also found applications in environmental science and material science. Their photophysical properties are explored for the development of sensors, organic light-emitting diodes (OLEDs), and other electronic devices. The ability to modify the electronic and structural properties of naphthyridine derivatives by introducing different functional groups makes them suitable for a wide range of applications in material science (Squeo & Pasini, 2020).

properties

IUPAC Name

N-(4-phenoxyphenyl)-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13F6N3O/c23-21(24,25)17-12-18(22(26,27)28)30-20-16(17)10-11-19(31-20)29-13-6-8-15(9-7-13)32-14-4-2-1-3-5-14/h1-12H,(H,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILMQZRNLHPVLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC4=C(C=C3)C(=CC(=N4)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13F6N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001155682
Record name N-(4-Phenoxyphenyl)-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001155682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-phenoxyphenyl)-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine

CAS RN

241488-37-9
Record name N-(4-Phenoxyphenyl)-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=241488-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Phenoxyphenyl)-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001155682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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